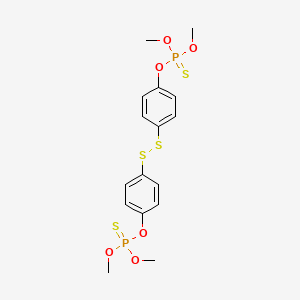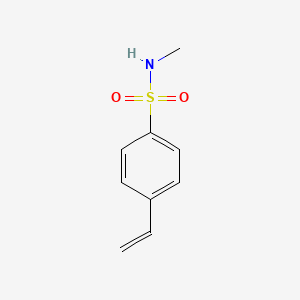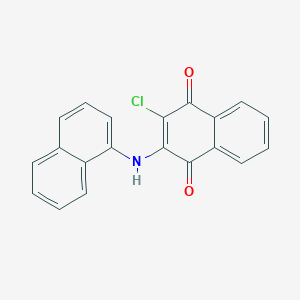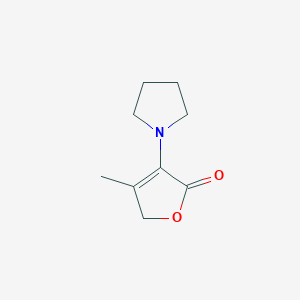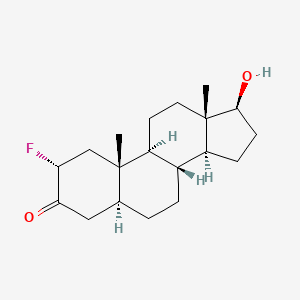
2-Methylheptandiol-2.3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylheptandiol-23 is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptandiol-2.3 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-Methylheptanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reduction of 2-Methylheptanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-Methylheptandiol-2.3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-Methylheptanone or 2-Methylheptanoic acid.
Reduction: 2-Methylheptane.
Substitution: 2-Methylheptyl chloride or 2-Methylheptyl bromide.
科学研究应用
2-Methylheptandiol-2.3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
作用机制
The mechanism of action of 2-Methylheptandiol-2.3 depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
相似化合物的比较
2-Methylheptandiol-2.3 can be compared with other similar diols, such as 1,2-hexanediol and 1,2-octanediol. While these compounds share similar chemical properties, this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical characteristics. For example, its branched structure may result in different reactivity and solubility compared to linear diols.
List of Similar Compounds
- 1,2-Hexanediol
- 1,2-Octanediol
- 2-Methyl-1,3-propanediol
- 2,3-Butanediol
属性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-methylheptane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7(9)8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
GPAKPLDUZKETOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
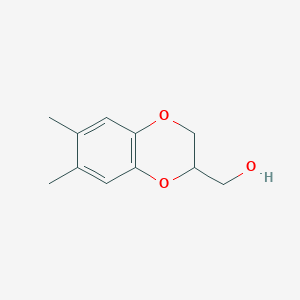
silyl}propyl acetate](/img/structure/B14742516.png)

![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)



![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
